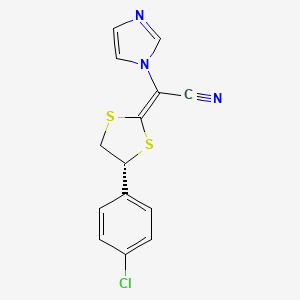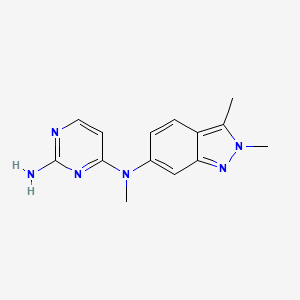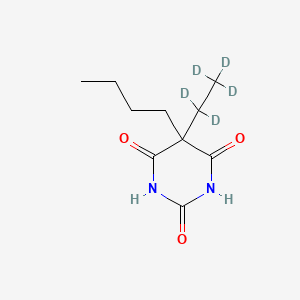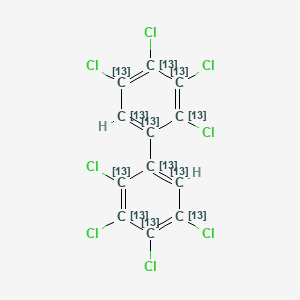
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile typically involves a two-step process. The first step is a Friedel-Crafts reaction of a thiophene derivative with oxalyl chloride, followed by a Lewis acid-catalyzed condensation reaction . This one-pot reaction method improves the yield and efficiency of the synthesis .
化学反応の分析
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include chiral phosphoric acids and redox-active esters . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Medicine: Its role in photoredox catalysis can be applied in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile involves its role as a photoredox catalyst. By employing a dicyanopyrazine-derived chromophore, the compound facilitates aerobic radical mechanisms under visible light irradiation . This allows for the enantioselective addition of α-aminoalkyl radicals to isoquinolines and other substrates .
類似化合物との比較
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile is unique due to its specific structure and photoredox catalytic properties. Similar compounds include other dicyanopyrazine derivatives, such as:
5,6-Bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles: These compounds share a similar core structure but differ in the alkoxy substituents.
Dicyanopyrazine-derived chromophores: These compounds are also used in photoredox catalysis and share similar properties.
The uniqueness of this compound lies in its specific methoxy substituents, which influence its reactivity and catalytic efficiency.
特性
分子式 |
C16H10N4O2S2 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O2S2/c1-21-13-5-3-11(23-13)15-16(12-4-6-14(22-2)24-12)20-10(8-18)9(7-17)19-15/h3-6H,1-2H3 |
InChIキー |
WQXPYUMSZUPSEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(S1)C2=NC(=C(N=C2C3=CC=C(S3)OC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)





![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)




![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
